BenchChemオンラインストアへようこそ!

SHP504

Allosteric inhibition SHP2 phosphatase Structural biology

Select SHP504 for precise allosteric inhibition of SHP2 at the 'latch' site 2. Its unique binding mechanism enables cooperative studies with site 1 inhibitors. Validated in KYSE-520 cells for MAPK pathway analysis. High purity (>98%) ensures reliable results. Not for human use. Strictly for research.

Molecular Formula C23H15ClN4O4
Molecular Weight 446.8 g/mol
Cat. No. B11929918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP504
Molecular FormulaC23H15ClN4O4
Molecular Weight446.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=C(C=CC(=C5)C(=O)O)O)Cl
InChIInChI=1S/C23H15ClN4O4/c24-17-7-3-1-5-14(17)12-27-21(30)15-6-2-4-8-18(15)28-20(25-26-23(27)28)16-11-13(22(31)32)9-10-19(16)29/h1-11,29H,12H2,(H,31,32)
InChIKeyAEJITBHMBLVYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHP504: A Distinct Allosteric Site 2 SHP2 Phosphatase Inhibitor for Targeted Cancer Research


SHP504 (CAS: 2222280-83-1) is a small-molecule allosteric inhibitor of the SHP2 phosphatase, specifically targeting the "latch" allosteric site 2 formed at the interface of the N-terminal SH2 and PTP domains [1]. It acts as a molecular glue, locking SHP2 in its catalytically inactive autoinhibited conformation [1]. SHP504 exhibits an IC50 of 21 μM for the SHP2 1-525 construct and demonstrates significant selectivity over the isolated phosphatase domain (SHP2 PTP IC50 > 100 μM) .

Why SHP504 Cannot Be Replaced by Generic SHP2 Inhibitors: Binding Site Matters


SHP2 inhibitors are not interchangeable due to their distinct allosteric binding sites and mechanisms of action. SHP504 binds exclusively to the "latch" allosteric site 2 at the N-SH2/PTP interface, a site distinct from the tunnel-like pocket targeted by site 1 inhibitors like SHP099 [1]. This fundamental difference in binding mode results in unique pharmacological properties, including differential effects on thermal stability, pathway modulation, and cooperative potential. Substituting SHP504 with a site 1 inhibitor or a pan-phosphatase inhibitor would alter the experimental outcome, particularly in studies requiring dual allosteric blockade or investigating site-specific SHP2 conformations [1]. The following quantitative evidence substantiates why SHP504 must be selected for experiments involving site 2 allosteric modulation.

SHP504 Quantitative Differentiation: Evidence for Scientific Selection


Allosteric Site 2 Binding Differentiates SHP504 from Site 1 Inhibitors

SHP504 binds to the 'latch' allosteric site 2 at the N-SH2/PTP domain interface, a binding pocket distinct from the tunnel-like site 1 targeted by inhibitors such as SHP099 [1]. Crystallographic data (PDB: 6BMV) confirm this unique binding pose, which stabilizes the inactive, closed conformation of SHP2 [1]. In contrast, SHP099 binds at the confluence of three SHP2 domains (N-SH2, C-SH2, and PTP) [2]. This difference in binding site translates to distinct mechanistic and pharmacological profiles.

Allosteric inhibition SHP2 phosphatase Structural biology

SHP504 Exhibits >4.7-Fold Selectivity for Full-Length SHP2 Over Isolated PTP Domain

SHP504 demonstrates marked selectivity for the full-length, autoinhibited SHP2 construct over the isolated catalytic PTP domain. In biochemical assays, the IC50 for SHP2 1-525 is 21 μM, whereas the IC50 for the isolated SHP2 PTP domain is >100 μM . This indicates that SHP504 requires the intact regulatory N-SH2 domain for high-affinity binding and allosteric inhibition. This selectivity profile contrasts with orthosteric phosphatase inhibitors, which typically show potent but non-selective inhibition of the PTP domain.

Selectivity SHP2 phosphatase Allosteric inhibition

SHP504 Modulates MAPK Pathway Activity in KYSE-520 Cancer Cells via DUSP6 Downregulation

SHP504 treatment of KYSE-520 esophageal cancer cells results in downregulation of DUSP6 mRNA, a specific transcriptional readout of MAPK pathway inhibition . This cellular activity is a direct consequence of SHP504's allosteric inhibition of SHP2, which in turn attenuates downstream RAS-ERK signaling. While quantitative fold-change data is not publicly available, the effect is comparable to that observed with other allosteric SHP2 inhibitors . Notably, the combination of SHP504 with the site 1 inhibitor SHP099 leads to enhanced pharmacological pathway inhibition, indicating cooperative allosteric blockade [1].

MAPK pathway DUSP6 Cellular pharmacology

SHP504 is a Derivative of the Weak Inhibitor SHP244, Demonstrating Improved Biochemical Potency

SHP504 was developed through structure-based derivatization of the weak allosteric inhibitor SHP244, which initially showed modest thermal stabilization of SHP2 [1]. While the precise IC50 of SHP244 is not reported in the primary publication, the optimization campaign leading to SHP504 resulted in a substantial increase in biochemical inhibition and thermal stabilization [1]. SHP504 itself has an IC50 of 21 μM, representing a significant improvement over the parent compound. This SAR demonstrates that SHP504 is a more suitable tool compound than SHP244 for probing site 2 allostery.

Structure-activity relationship SHP2 inhibitor Medicinal chemistry

Optimal Use Cases for SHP504 Based on Its Unique Pharmacological Profile


Dual Allosteric Inhibition Studies with Site 1 Inhibitors

SHP504 is uniquely suited for experiments investigating cooperative allosteric inhibition of SHP2. Its binding to the site 2 'latch' pocket allows simultaneous occupancy with site 1 inhibitors like SHP099, leading to enhanced pathway inhibition in cellular models [1]. This application is critical for understanding the full therapeutic potential of dual SHP2 blockade.

Structural Biology of SHP2 Auto-Inhibitory Conformations

The high-resolution X-ray crystal structure of SHP2 in complex with SHP504 (PDB: 6BMV, 2.05 Å) provides an invaluable template for molecular modeling and structure-based drug design efforts targeting the site 2 allosteric pocket [2]. SHP504 serves as a well-characterized chemical probe for stabilizing the inactive conformation.

Cellular Pathway Analysis in SHP2-Dependent Cancer Models

SHP504 has been validated in the KYSE-520 esophageal cancer cell line, where it downregulates the MAPK pathway marker DUSP6 . Researchers studying SHP2-driven oncogenic signaling can utilize SHP504 to dissect the contribution of site 2 allostery to cell proliferation and survival in various cancer contexts.

Selectivity Profiling Against Isolated Phosphatase Domains

The >4.7-fold selectivity of SHP504 for full-length SHP2 over the isolated PTP domain makes it an excellent tool to differentiate allosteric versus orthosteric inhibition mechanisms in biochemical assays. This property is particularly valuable when screening for SHP2 modulators that require the intact regulatory apparatus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHP504

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.